

# 1,3-Dibromo-5-chlorobenzene as a chemical intermediate in research

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## Compound of Interest

Compound Name: 1,3-Dibromo-5-chlorobenzene

Cat. No.: B031355

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An In-depth Technical Guide to **1,3-Dibromo-5-chlorobenzene** as a Chemical Intermediate

## Introduction

**1,3-Dibromo-5-chlorobenzene** is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique tri-substituted structure, featuring two bromine atoms and one chlorine atom on a benzene ring, provides chemists with a versatile platform for constructing complex molecular architectures.[2] The differential reactivity of the halogen substituents allows for selective functionalization, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][3] This guide provides a comprehensive overview of its properties, synthetic applications, and detailed experimental protocols for key transformations.

## Physical and Chemical Properties

The fundamental properties of **1,3-Dibromo-5-chlorobenzene** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> Cl	[4][5]
Molecular Weight	270.35 g/mol	[4][6]
CAS Number	14862-52-3	[4][7]
Appearance	White to pale cream crystalline powder or solid	[2][8]
Melting Point	91-94 °C	[5][7][9]
Boiling Point	256 °C	[9]
Density	2.021 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5][9]
Solubility	Soluble in toluene; insoluble in water	[5][9]
IUPAC Name	1,3-dibromo-5-chlorobenzene	[4]
Synonyms	3,5-Dibromochlorobenzene, 1-Chloro-3,5-dibromobenzene	[4]
Storage	Sealed in a dry, room temperature environment	[9]

## Core Applications in Chemical Synthesis

**1,3-Dibromo-5-chlorobenzene** is a highly valued intermediate due to the distinct reactivity of its C-Br and C-Cl bonds. The carbon-bromine bonds are more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization. This reactivity makes it a key reactant in the synthesis of:

- **Pharmaceuticals:** It is used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs, which have shown potential as antimitotic agents for cancer therapy.[3][7]
- **Advanced Materials:** The compound serves as a precursor for functionalized polymers and oligo(m-phenylene)s, which are explored for applications in organic electronics and materials

science.[2]

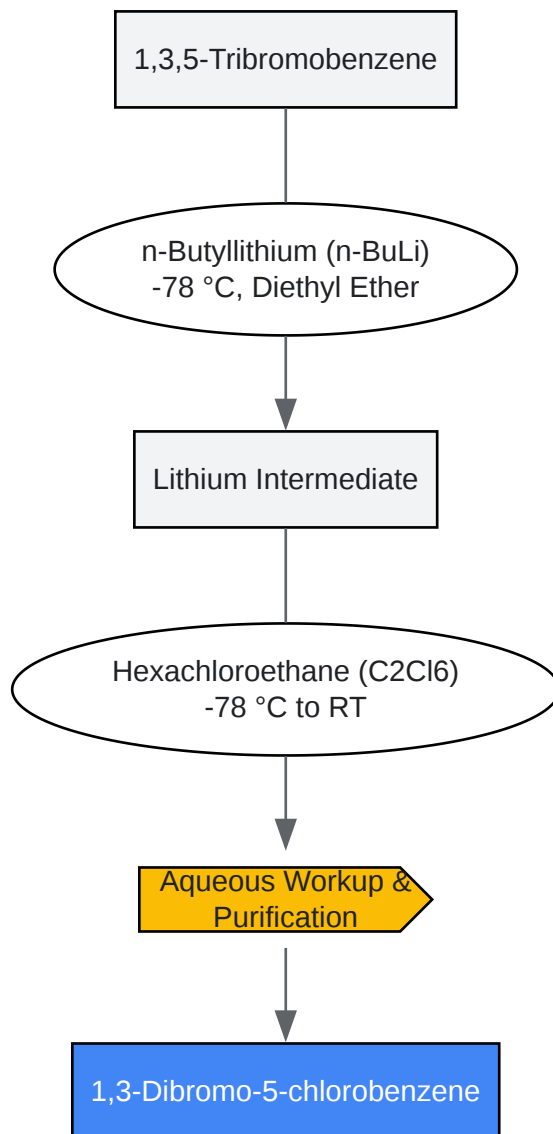
- Agrochemicals: It is a building block in the development of novel herbicides, insecticides, and fungicides.[3][10]

The following sections detail the experimental methodologies for the key reactions that leverage the unique reactivity of this intermediate.

## Synthesis of 1,3-Dibromo-5-chlorobenzene

The compound itself is typically synthesized from 1,3,5-tribromobenzene through a lithium-halogen exchange followed by quenching with an electrophilic chlorine source.

## Synthesis of 1,3-Dibromo-5-chlorobenzene



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Caption: Workflow for the synthesis of **1,3-Dibromo-5-chlorobenzene**.

## Experimental Protocol: Synthesis from 1,3,5-Tribromobenzene[7]

- **Reaction Setup:** A dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1,3,5-tribromobenzene (9.44 g, 30 mmol) and 120 mL of anhydrous diethyl ether.
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (13.2 mL of a 2.5 M solution in hexane, 33 mmol) is added dropwise over 10 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 10 minutes.
- **Chlorination:** Hexachloroethane (7.15 g, 30.2 mmol) is added in portions over 3 minutes. The reaction mixture is stirred at -78 °C for 15 minutes.
- **Warm-up and Reaction Completion:** The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for approximately 3.2 hours.
- **Work-up and Isolation:** The reaction is quenched by adding 100 mL of water. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).
- **Purification:** The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to yield **1,3-dibromo-5-chlorobenzene** as a light brown solid (typical yield: ~95%).<sup>[7]</sup>
- **Characterization:** The product is characterized by <sup>1</sup>H NMR spectroscopy. In CDCl<sub>3</sub>, the expected signals are δ 7.57 (t, 1H) and 7.47 (d, 2H).<sup>[7][11]</sup>

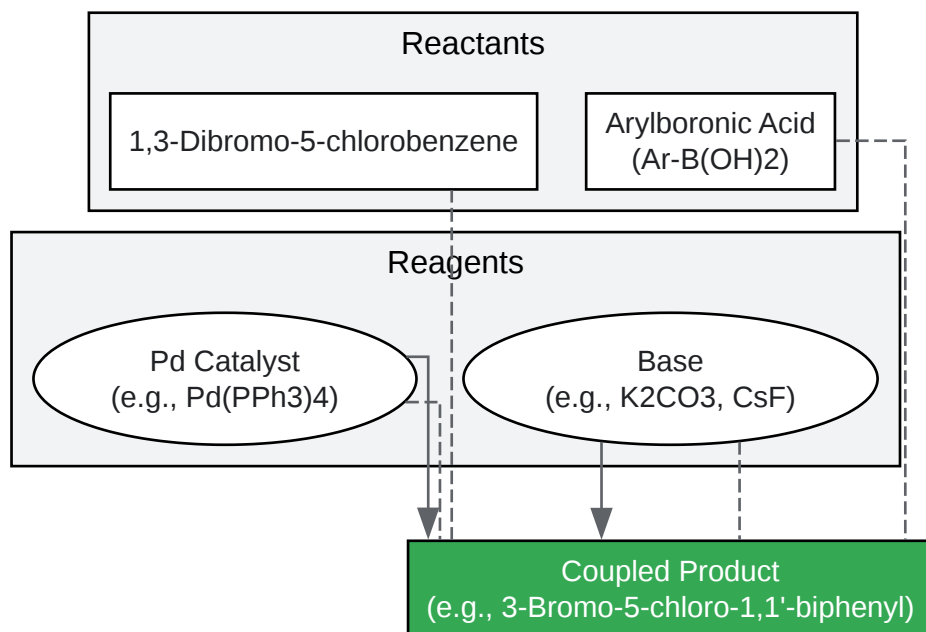
## Palladium-Catalyzed Cross-Coupling Reactions

**1,3-Dibromo-5-chlorobenzene** is an excellent substrate for palladium-catalyzed reactions like the Suzuki and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds.<sup>[3]</sup> The greater reactivity of the C-Br bonds compared to the C-Cl bond allows for selective or exhaustive coupling.

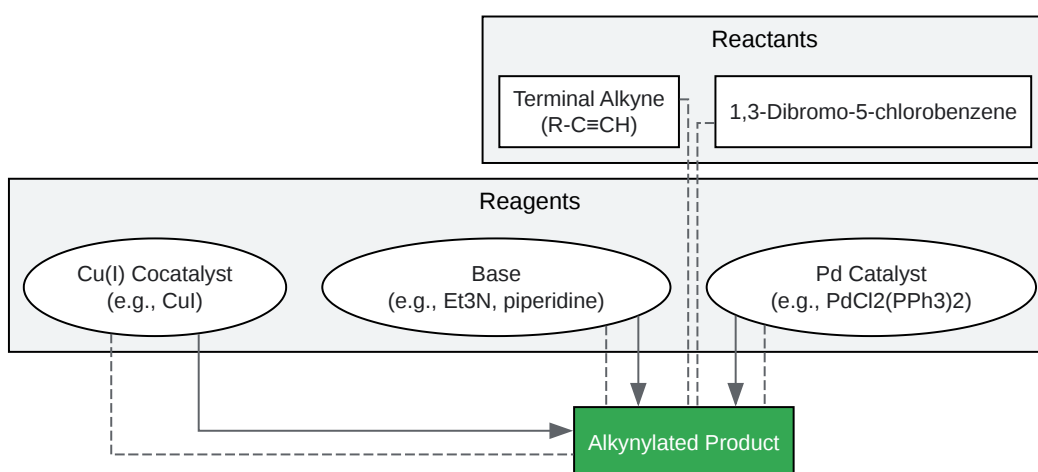
### Suzuki-Miyaura Coupling

The Suzuki reaction couples the aryl halide with an organoboron compound, typically a boronic acid, to form biaryl structures.<sup>[12][13]</sup>

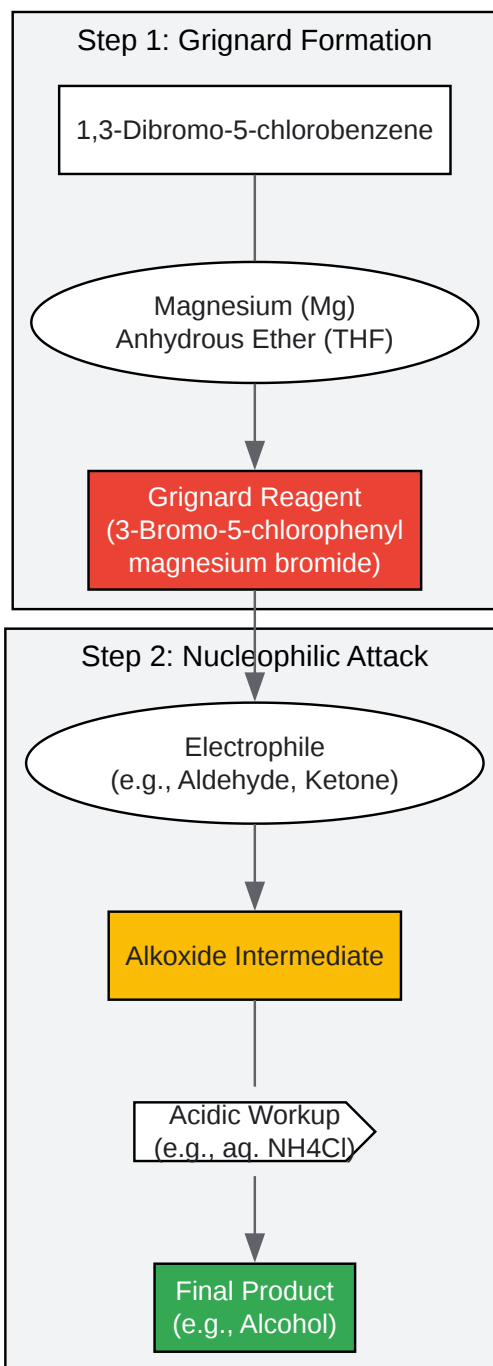
## Suzuki-Miyaura Coupling Pathway



## Sonogashira Coupling Pathway



## Grignard Reagent Formation and Reaction

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